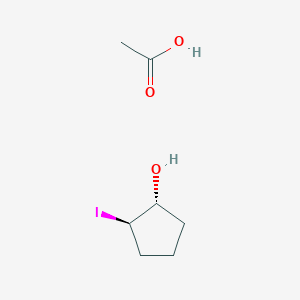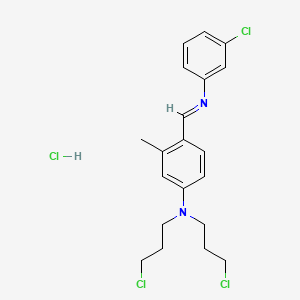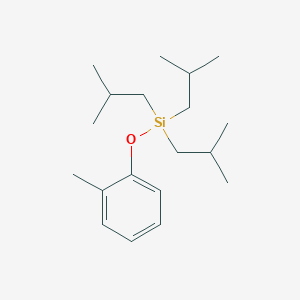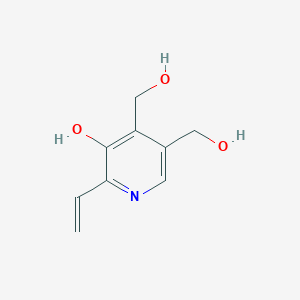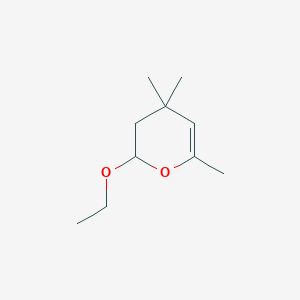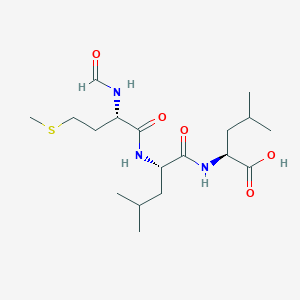
N-Formyl-L-methionyl-L-leucyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Formyl-L-methionyl-L-leucyl-L-leucine is a tripeptide composed of L-methionine, L-leucine, and L-leucine in a linear sequence with a formyl group at the amino terminus. This compound is known for its role in inducing leucocyte chemotaxis and macrophage activation, making it a significant molecule in immunological research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-L-methionyl-L-leucyl-L-leucine typically involves the stepwise addition of amino acids to a growing peptide chain. The process begins with the protection of the amino group of L-methionine, followed by its coupling with L-leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC). The formyl group is then introduced at the amino terminus to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids .
Análisis De Reacciones Químicas
Types of Reactions
N-Formyl-L-methionyl-L-leucyl-L-leucine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine residue can be oxidized to form methionine sulfoxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The formyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Hydroxymethyl derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Formyl-L-methionyl-L-leucyl-L-leucine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and structure-activity relationship studies.
Biology: Acts as a potent inducer of leucocyte chemotaxis and macrophage activation, making it valuable in immunological studies.
Medicine: Investigated for its potential role in modulating immune responses and inflammation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
N-Formyl-L-methionyl-L-leucyl-L-leucine exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of leucocytes. This binding triggers a cascade of intracellular signaling events, leading to cellular activation, chemotaxis, and the release of inflammatory mediators. The primary molecular targets include formyl peptide receptors (FPRs), which play a crucial role in directing the inflammatory response to sites of infection or tissue damage .
Comparación Con Compuestos Similares
Similar Compounds
N-Formyl-L-methionyl-L-leucyl-L-phenylalanine: Another formylated tripeptide with similar chemotactic properties.
N-Formyl-L-methionyl-L-leucyl-L-tyrosine: A variant with a tyrosine residue, exhibiting different receptor binding affinities and biological activities.
Uniqueness
N-Formyl-L-methionyl-L-leucyl-L-leucine is unique due to its specific sequence and the presence of two leucine residues, which influence its receptor binding and chemotactic properties. This distinct structure allows it to interact with a specific subset of formyl peptide receptors, leading to unique biological effects compared to other formylated peptides .
Propiedades
Número CAS |
59881-00-4 |
|---|---|
Fórmula molecular |
C18H33N3O5S |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H33N3O5S/c1-11(2)8-14(17(24)21-15(18(25)26)9-12(3)4)20-16(23)13(19-10-22)6-7-27-5/h10-15H,6-9H2,1-5H3,(H,19,22)(H,20,23)(H,21,24)(H,25,26)/t13-,14-,15-/m0/s1 |
Clave InChI |
JIEPPWMHTXIHGQ-KKUMJFAQSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC=O |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCSC)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]-9H-carbazole](/img/structure/B14609525.png)
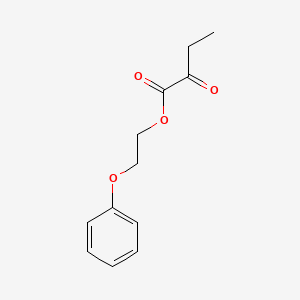
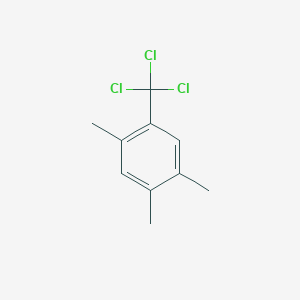
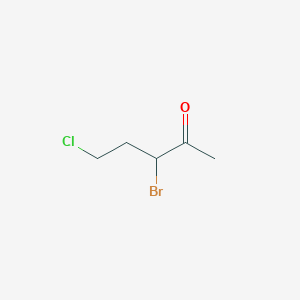
![Glycine, N-[4-[[(phenylamino)carbonyl]amino]benzoyl]-](/img/structure/B14609558.png)
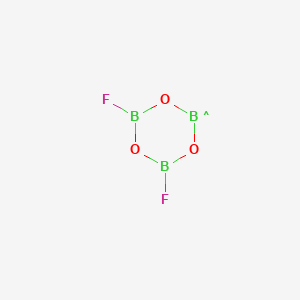
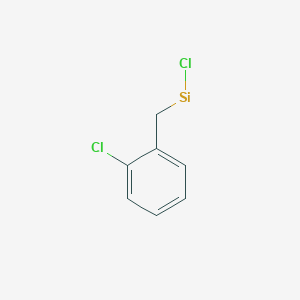
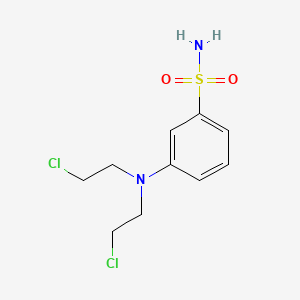
![(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid](/img/structure/B14609588.png)
